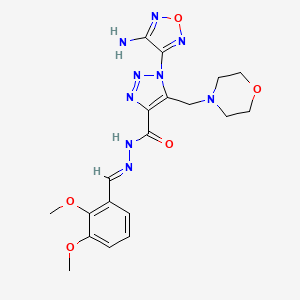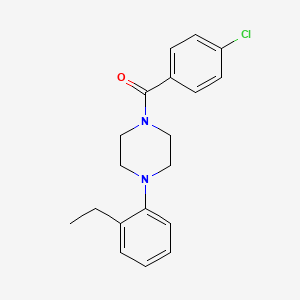
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methylphenyl)thiourea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The exact mechanism of action of BMTU is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in cells. BMTU has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. BMTU has also been shown to bind to sigma-1 receptors, which are involved in a range of cellular processes including calcium signaling and protein folding.
Biochemical and Physiological Effects:
BMTU has a range of biochemical and physiological effects that make it a promising candidate for further investigation. BMTU has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. In addition, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. BMTU has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of BMTU is that it has a relatively simple synthesis method and can be easily obtained in high purity. BMTU is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of BMTU is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results. In addition, BMTU may have off-target effects that could complicate its use in certain experimental systems.
将来の方向性
There are several future directions for the investigation of BMTU. One area of interest is the development of BMTU-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of BMTU on cellular processes. Further studies are also needed to determine the safety and efficacy of BMTU in animal models and human clinical trials.
合成法
The synthesis of BMTU involves the reaction of 3-methylphenylisothiocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a base. The reaction results in the formation of BMTU as a white crystalline solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学的研究の応用
BMTU has been investigated for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, BMTU has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In neuroscience, BMTU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, BMTU has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-3-2-4-13(7-11)18-16(21)17-9-12-5-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYXPXDMRGYTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)
![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)

